molecular formula C11H6BrClN2S B14881676 2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine

2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B14881676
M. Wt: 313.60 g/mol
InChI Key: PYZYKENAGLYOOR-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a brominated thiophene ring and a chlorinated imidazo[1,2-a]pyridine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates. This method proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the palladium-catalyzed direct heteroarylation method mentioned above is scalable and can be adapted for larger-scale synthesis. This method’s efficiency and selectivity make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is unique due to its combination of a brominated thiophene ring and a chlorinated imidazo[1,2-a]pyridine moiety. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H6BrClN2S

Molecular Weight

313.60 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6BrClN2S/c12-10-2-1-9(16-10)8-6-15-4-3-7(13)5-11(15)14-8/h1-6H

InChI Key

PYZYKENAGLYOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C3=CC=C(S3)Br

Origin of Product

United States

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